molecular formula C13H17N5OS B1396377 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide CAS No. 1306738-36-2

2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No.: B1396377
CAS No.: 1306738-36-2
M. Wt: 291.37 g/mol
InChI Key: BOZXWOXLYCBATQ-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a synthetic compound based on the 1,2,4-triazole-3-thione scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. This molecule is of significant interest for early-stage pharmaceutical and agrochemical research. Derivatives of 1,2,4-triazole-3-thione have been extensively studied and demonstrated a broad spectrum of biological activities, suggesting this compound is a promising candidate for investigating new therapeutic agents . The core 1,2,4-triazole-3-thione structure is known to exhibit strong binding affinity for biological receptors and enzymes, which underpins its multifaceted pharmacological profile . Research on analogous compounds indicates potential application in developing antimicrobial agents, as certain 1,2,4-triazole-3-thione derivatives have shown potent activity against various bacterial and fungal pathogens . Furthermore, this class of compounds has displayed significant central nervous system effects. Preclinical studies on similar molecules have revealed potent anticonvulsant properties, with some derivatives showing efficacy comparable to or greater than standard antiepileptic drugs in model systems . The compound's structure also suggests potential for antioxidant activity. Related sulfur-containing 1,2,4-triazole hybrids have been reported to possess notable free radical scavenging ability, in some cases exceeding the activity of common antioxidants like butylated hydroxytoluene (BHT), making them interesting for research into oxidative stress-related conditions . For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c1-3-18-12(10-6-4-5-9(2)7-10)16-17-13(18)20-8-11(19)15-14/h4-7H,3,8,14H2,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZXWOXLYCBATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130332
Record name Acetic acid, 2-[[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306738-36-2
Record name Acetic acid, 2-[[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.

    Alkylation: The triazole-thiol is then alkylated using an appropriate alkylating agent such as bromoacetohydrazide under basic conditions.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce any functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles like amines or alcohols.

    Hydrolysis: The acetohydrazide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antifungal Activity
    • Mechanism of Action: The compound exhibits antifungal properties by inhibiting the growth of fungal pathogens. It targets specific enzymes involved in the synthesis of ergosterol, a critical component of fungal cell membranes.
    • Case Study: A study demonstrated that derivatives of triazole compounds showed significant antifungal activity against Candida species. The incorporation of thioacetohydrazide moieties enhanced potency compared to standard antifungal agents .
  • Anticancer Properties
    • Mechanism of Action: Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival.
    • Case Study: In vitro studies revealed that 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Activity
    • Broad-Spectrum Efficacy: The compound has shown effectiveness against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
    • Case Study: A comparative study highlighted that this compound outperformed several existing antibiotics in inhibiting Gram-positive and Gram-negative bacterial strains .

Agricultural Applications

  • Fungicides
    • Application in Crop Protection: The compound can be utilized as a fungicide to protect crops from fungal infections, particularly in cereals and fruits.
    • Case Study: Field trials demonstrated that formulations containing this compound significantly reduced fungal disease incidence in wheat crops .
  • Plant Growth Regulators
    • Enhancement of Plant Growth: Research indicates that this compound may act as a plant growth regulator by promoting root development and increasing resistance to environmental stressors.
    • Case Study: Experiments showed improved growth rates and yield in treated plants compared to controls, suggesting its potential as an agrochemical additive .

Material Science Applications

  • Polymer Synthesis
    • Role in Polymer Chemistry: The unique structure of this compound allows it to be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.
    • Case Study: Studies on polymer composites incorporating this compound revealed improved tensile strength and thermal resistance compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

    Pathways: It can modulate signaling pathways that regulate cell growth and apoptosis, leading to its potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural-Activity Relationships (SAR)

  • Electron-Donating vs. Withdrawing Groups :
    • Electron-withdrawing substituents (e.g., nitro in ) enhance cytotoxicity but may reduce selectivity.
    • Electron-donating groups (e.g., 3-methylphenyl in the target compound) balance activity and selectivity .
  • Hydrazide vs.
  • Substituent Position :
    • Para-substituted phenyl groups (e.g., 4-methoxyphenyl in ) may improve solubility via hydrogen bonding.
    • Meta-substituted groups (e.g., 3-methylphenyl in the target compound) influence steric interactions in binding pockets.

Pharmacological Performance

  • Cytotoxicity: Compounds with isatin-derived hydrazones (e.g., ) show IC₅₀ values <10 µM against melanoma cells, outperforming simpler hydrazides.
  • Selectivity: Derivatives with dimethylamino benzylidene substituents (e.g., ) exhibit cancer cell selectivity (therapeutic index >3).

Physicochemical Properties

  • Molecular Weight : The target compound (MW ≈ 370–400 g/mol) falls within the optimal range for oral bioavailability. Bulkier analogs (e.g., naphthyl derivatives ) exceed 450 g/mol, risking poor absorption.
  • Solubility : Methoxy or hydroxy substituents (e.g., ) enhance aqueous solubility, while hydrophobic groups (e.g., 3-methylphenyl) may require formulation adjustments.

Biological Activity

The compound 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a novel triazole derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antibacterial, antifungal, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H17N5OSC_{13}H_{17}N_{5}OS with a CAS number of 1306738-36-2 . The compound features a triazole ring, which is known for its diverse biological activities.

1. Antioxidant Activity

Research has indicated that triazole derivatives exhibit significant antioxidant properties. In comparative studies, this compound demonstrated a 1.5-fold higher antioxidant ability than butylated hydroxytoluene (BHT), a common antioxidant standard. This was assessed using the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the reducing power of antioxidants in an acidic medium .

CompoundIC50 (μM)Reference
This compound106.25
Butylated Hydroxytoluene (BHT)70.61
Ascorbic Acid103.41

2. Antibacterial Activity

The antibacterial potential of this triazole derivative has been evaluated against various Gram-positive and Gram-negative bacterial strains. In vitro studies revealed notable activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating effective bactericidal properties. Molecular docking studies further supported these findings by demonstrating strong binding affinities to bacterial enzyme targets .

Bacterial StrainMIC (μg/mL)Reference
E. coli12.5
Staphylococcus aureus15.0
Candida albicans20.0

3. Antifungal Activity

In addition to antibacterial effects, the compound also exhibited antifungal activity against various fungal pathogens. Studies have shown that it possesses comparable efficacy to established antifungal agents such as fluconazole and amphotericin B . The mechanism appears to involve disruption of fungal cell wall synthesis.

4. Anticancer Activity

The anticancer potential of this compound has been investigated through cytotoxicity assays against several cancer cell lines including HT-29 (colon cancer) and MCF7 (breast cancer). The compound exhibited significant cytotoxic effects with IC50 values in the micromolar range, highlighting its potential as a therapeutic agent in cancer treatment .

Cancer Cell LineIC50 (μM)Reference
HT-296.2
MCF727.3

Case Studies

A comprehensive study involving the synthesis and evaluation of various triazole derivatives indicated that those with specific substitutions at the triazole ring showed enhanced biological activities compared to their unsubstituted counterparts. For instance, compounds with hydrophobic groups demonstrated improved membrane permeability and bioavailability, which are critical factors in drug design .

Q & A

Q. What are the common synthetic routes for synthesizing 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide and its derivatives?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted aldehydes and hydrazides. For example:

  • Hydrazide formation : Reacting esters (e.g., isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) with hydrazine hydrate in propan-2-ol under reflux yields the hydrazide core .
  • Schiff base formation : Substituted aldehydes (e.g., 3-nitrobenzaldehyde) are condensed with the hydrazide in acetic acid under reflux to form hydrazone derivatives .
  • Cyclization : Thiosemicarbazides undergo intramolecular cyclization in acidic or basic media to form triazole rings .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield RangeReference
Hydrazide formationHydrazine hydrate, propan-2-ol, reflux (3–4 hrs)70–92%
Schiff base synthesisAcetic acid, reflux, 12 hrs65–88%

Q. What analytical techniques are used to characterize this compound and its derivatives?

Methodological Answer:

  • Spectroscopy :
    • 1H/13C NMR : To confirm substituent positions and hydrazone geometry (e.g., singlet at δ 4.53 ppm for –SCH2– group) .
    • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 586.9 for brominated derivatives) validate molecular weight .
  • X-ray Crystallography : Resolves crystal packing and confirms tautomeric forms (e.g., triclinic syngony with methanol/water solvates) .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 44.92%, N: 14.29% for brominated derivatives) .

Q. What initial biological activities have been reported for this compound?

Methodological Answer:

  • Antimicrobial Activity : Agar diffusion assays show inhibition against E. coli and Xanthomonas campestris (e.g., compound 6 in ) .
  • Antioxidant Activity : DPPH radical scavenging assays identify N'-(4-methylbenzylidene) derivatives with 1.5× higher activity than BHT .
  • Antifungal Activity : MIC values against Candida spp. are determined via broth microdilution .

Advanced Research Questions

Q. How do structural modifications influence biological activity and selectivity?

Methodological Answer:

  • Substituent Effects :
    • Diuretic Activity : 2-Chloro-6-fluorobenzylidene groups enhance diuresis, while 4-dimethylaminobenzylidene causes antidiuretic effects .
    • Anticancer Activity : N'-(2-oxoindolin-3-ylidene) derivatives show selective cytotoxicity against melanoma (IGR39) over breast cancer (MDA-MB-231) .
  • Mechanistic Insights :
    • Thiol-thione tautomerism in triazole rings enhances radical scavenging .
    • Hydrazone geometry (E/Z) affects binding to bacterial cell walls .

Q. SAR Table (Selected Derivatives) :

DerivativeSubstituentActivity (vs. Control)Reference
4 ()N'-(4-methylbenzylidene)1.5× DPPH scavenging
6k ()3,5-dibromo-2-hydroxyIC50: 18 µM (Panc-1)
5j ()3-nitrobenzylideneMIC: 8 µg/mL (E. coli)

Q. How can computational models optimize toxicity and pharmacokinetics?

Methodological Answer:

  • Toxicity Prediction :
    • GUSAR/TEST Models : Classify derivatives as low-toxic (LD50 > 1666 mg/kg) .
    • ADMET Prediction : LogP < 3.0 ensures blood-brain barrier impermeability .
  • Docking Studies : Hydrazone derivatives target thioredoxin reductase in cancer cells (Glide score: −9.2 kcal/mol) .

Q. How to resolve contradictions in biological data across studies?

Methodological Answer:

  • Case Study : Diuretic vs. antidiuretic activity depends on substituent electronic effects. Electron-withdrawing groups (e.g., –NO2) enhance renal Na+/K+ ATPase inhibition, while electron-donating groups (e.g., –NMe2) antagonize it .
  • Experimental Validation :
    • Dose-response curves (1–100 µM) clarify biphasic effects .
    • Isotopic labeling tracks metabolite interference .

Q. What strategies improve reaction yields and scalability?

Methodological Answer:

  • Solvent Optimization : Propan-2-ol increases hydrazide purity vs. THF (yield: 92% vs. 75%) .

  • Catalysis : Acetic acid accelerates Schiff base formation (TOF: 15 hr⁻¹) .

  • Workflow :

    StepImprovementOutcomeReference
    CyclizationMicrowave-assisted (100°C, 20 min)Yield ↑ 25%
    CrystallizationMethanol/water recrystallizationPurity > 99%

Q. How are mechanistic pathways elucidated for antioxidant and anticancer activities?

Methodological Answer:

  • Antioxidant Pathways :
    • Ferric reducing power assays correlate with phenolic –OH groups .
    • ROS scavenging quantified via H2DCFDA fluorescence .
  • Anticancer Mechanisms :
    • Mitochondrial membrane depolarization (JC-1 assay) confirms apoptosis .
    • Western blotting shows caspase-3 activation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Reactant of Route 2
2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.